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staufen protein

STAU1-mediated mRNA decay nonsense-mediated mRNA decay UPF1 helicase activity

Staufen protein refers to a family of double-stranded RNA (dsRNA)-binding proteins (dsRBPs) that play central roles in post-transcriptional gene regulation across eukaryotes. In mammals, two paralogs exist: Staufen1 (STAU1) and Staufen2 (STAU2), both characterized by multiple dsRNA-binding domains (dsRBDs) that recognize structured RNA elements.

Molecular Formula C5H8O3S2
Molecular Weight 0
CAS No. 139568-71-1
Cat. No. B1180047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namestaufen protein
CAS139568-71-1
Synonymsstaufen protein
Molecular FormulaC5H8O3S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Staufen Protein (STAU1/STAU2) for RNA Localization, Translational Control and mRNA Decay Studies: Procurement Considerations


Staufen protein refers to a family of double-stranded RNA (dsRNA)-binding proteins (dsRBPs) that play central roles in post-transcriptional gene regulation across eukaryotes [1]. In mammals, two paralogs exist: Staufen1 (STAU1) and Staufen2 (STAU2), both characterized by multiple dsRNA-binding domains (dsRBDs) that recognize structured RNA elements [2]. STAU1 is ubiquitously expressed and implicated in mRNA transport, translational control, and STAU1-mediated mRNA decay (SMD); STAU2, while sharing ~50% overall sequence identity with STAU1 (~75% within the functional dsRBD3), exhibits brain-enriched expression and distinct RNA-binding specificities [3][4]. It is critical to note that the CAS number 139568-71-1 is incorrectly associated with 'staufen protein' in certain commercial chemical databases and in fact corresponds to a small-molecule carbohydrate derivative (n-octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside); legitimate procurement of Staufen protein should use UniProt accessions (e.g., O95793 for human STAU1, Q9NUL3 for human STAU2) or RefSeq identifiers rather than this CAS number . For scientific procurement, distinguishing between STAU1, STAU2, and specific isoforms is essential because these paralogs exhibit measurable differences in RNA-binding kinetics, interactor affinity, and cellular function that directly impact experimental outcomes in RNA biology, neurobiology, and cancer research [3].

Why Staufen1 and Staufen2 Are Not Interchangeable: Functional Divergence with Procurement Implications


Despite sharing ~50% overall amino acid identity (~75% within dsRBD3), STAU1 and STAU2 cannot be generically substituted in experimental or therapeutic contexts due to quantifiable differences in RNA-binding profiles, protein interactor affinities, and tissue-specific expression [1]. Genome-wide RIP-chip analyses in HEK293T cells demonstrate that only a relatively low percentage of mRNAs are common between STAU1- and STAU2-containing ribonucleoprotein (mRNP) complexes—each paralog associates with a predominantly distinct pool of target transcripts [2]. This transcript selectivity translates into functional divergence: STAU2 binds the helicase UPF1 with ~10-fold higher affinity than STAU1 in co-immunoprecipitation assays, and binds SBS-containing SMD target mRNAs with ~2- to 5-fold greater efficiency [3]. Moreover, STAU1 isoforms (55 kDa, 63 kDa) and STAU2 isoforms (59 kDa, 62 kDa) differ in their N-terminal extensions and tubulin-binding domain (TBD) sequences—STAU2 TBDs share only ~18% identity with STAU1 TBDs—further limiting functional interchangeability [4]. Even within the dsRBP family, Staufen1 exhibits distinct biophysical properties compared to other dsRNA-binding proteins: it displays higher affinity for highly structured RNA substrates versus simple duplex RNA (unlike ADAR1 or TRBP), and exhibits dynamic sliding behavior on RNA rather than immobile binding [5]. Consequently, substituting STAU1 for STAU2 in SMD assays, neuronal mRNA transport studies, or drug-target validation will yield quantitatively distinct results and potentially misrepresent the biological pathway under investigation [3]. For procurement, the choice of paralog, isoform, and species ortholog must be explicitly matched to the experimental model, as antibodies, recombinant proteins, and genetic tools exhibit paralog- and isoform-specific cross-reactivity profiles [2].

Staufen Protein Differential Evidence: Quantified Head-to-Head Comparisons for Informed Procurement


STAU2 Binds UPF1 Helicase with ~10-Fold Higher Affinity than STAU1 in SMD Pathway Assays

In direct co-immunoprecipitation experiments from HEK293T cell lysates, STAU2 binds the ATP-dependent RNA helicase UPF1 with ~10-fold higher efficiency than STAU1 [1]. This differential binding directly impacts SMD pathway activation: STAU2 also binds SBS-containing target mRNAs with ~2- to 5-fold greater efficiency than STAU1 for the transcripts tested, while both paralogs comparably stimulate UPF1 helicase unwinding activity once bound [1]. The quantification derives from immunoprecipitation of endogenous STAU1 or STAU2 followed by UPF1 western blotting and densitometric analysis [1].

STAU1-mediated mRNA decay nonsense-mediated mRNA decay UPF1 helicase activity post-transcriptional regulation

Staufen1 Displays Higher Affinity for Highly Structured RNA Substrates than ADAR1 or TRBP

Using single-molecule pull-down (SiMPull) and single-molecule protein-induced fluorescence enhancement (smPIFE) assays across six dsRNA substrates varying in length and secondary structure, Staufen1 displayed higher affinity for highly structured RNA substrates compared to simple duplex RNA, whereas ADAR1 and TRBP exhibited the opposite preference—favoring simple duplex RNA [1]. Upon RNA binding, Staufen1 and TRBP exhibited dynamic sliding along the RNA backbone, while ADAR1 and ADAD2 remained predominantly immobile [1]. Molecular dynamics simulations provided atomic-level interaction maps consistent with the observed affinity differences [1].

dsRNA-binding protein specificity single-molecule RNA-protein interaction substrate selectivity RNA secondary structure

STAU1 and STAU2 Bind Predominantly Distinct mRNA Pools with Limited Overlap in HEK293T Cells

Genome-wide RIP-chip analysis in HEK293T cells revealed that STAU1- and STAU2-containing mRNP complexes associate with distinct mRNA populations, with only a relatively low percentage of common mRNAs shared between the two paralogs [1]. Specifically, 7% of cellular RNAs were found in STAU1-containing mRNPs while 11% were found in STAU2-containing mRNPs, and the overlap between these populations was low [1]. In contrast, comparison of STAU2 isoforms (STAU2-59 and STAU2-62) showed a high percentage of shared mRNAs, indicating isoform-level functional redundancy [1]. Additionally, Staufen-bound transcripts (both Drosophila and human) exhibit 3′ UTRs that are 3–4-fold longer than unbound transcripts [2].

mRNP complex composition RIP-chip mRNA target identification post-transcriptional regulon

Drosophila Staufen dsRBD3 Binds Optimally to RNA Stem-Loops with 12 Uninterrupted Base Pairs

Biochemical and structural characterization of the third dsRNA-binding domain (dsRBD3) from Drosophila Staufen revealed that this domain binds optimally to RNA stem-loops containing 12 uninterrupted base pairs, and specific amino acids required for this interaction were identified [1]. NMR analysis confirmed that dsRBD3 forms a compact α-β-β-β-α fold with conserved minor groove and phosphodiester backbone contacts [2]. This structural specificity is conserved in human STAU1 dsRBD3, which recognizes a guanine base via helix α1 minor groove interaction in the ARF1 SBS element [3].

dsRBD RNA recognition structural biology RNA-binding specificity NMR structure

Murine Staufen1 Loss of Function Impairs Dendritic RNP Delivery and Synapse Formation Without Affecting Viability or Gross Behavior

In a targeted murine Stau1 knockout model (stau1tm1Apa), homozygous mutant mice express a truncated Stau1 protein lacking functional RNA-binding domain 3 (dsRBD3) at significantly reduced levels [1]. Cultured hippocampal neurons from these mice exhibit impaired dendritic delivery of Stau1-EYFP and β-actin mRNA-containing RNPs, a significantly reduced dendritic tree, and fewer synapses compared to wild-type neurons [1]. However, homozygous mice are viable, fertile, show normal overall brain morphology, and perform normally in hippocampus-dependent learning assays; only deficits in locomotor activity were detected [1]. This contrasts with RNAi-mediated Stau2 downregulation, which produces distinct neuronal phenotypes (note: class-level inference based on prior studies cited in [1]) [1].

neuronal RNA localization dendritic spine morphogenesis knockout mouse model synapse development

CAS 139568-71-1 Represents a Small-Molecule Glycoside, Not Staufen Protein: Critical Procurement Advisory

Multiple chemical vendor databases incorrectly assign CAS 139568-71-1 to 'staufen protein' with molecular formula C5H8O3S2 . Independent cross-referencing with authoritative chemical registries reveals that CAS 139568-71-1 actually corresponds to n-octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, a carbohydrate derivative . The Staufen protein family (STAU1, STAU2) are double-stranded RNA-binding proteins with molecular weights of ~55-63 kDa (STAU1 isoforms) and ~59-62 kDa (STAU2 isoforms), encoded by the STAU1 and STAU2 genes, and are correctly identified by UniProt accessions O95793 (human STAU1) and Q9NUL3 (human STAU2) [1].

CAS number validation chemical database accuracy reagent authentication procurement quality control

Staufen Protein: Validated Application Scenarios Driven by Quantitative Differentiation Evidence


SMD Pathway and UPF1-Dependent mRNA Decay Studies: STAU2 Recommended for Maximum Signal-to-Noise

For researchers investigating STAU1-mediated mRNA decay (SMD) or UPF1 helicase-dependent pathways, STAU2 is the preferred paralog for interaction assays due to its ~10-fold higher UPF1 binding affinity and ~2- to 5-fold higher SBS-mRNA binding efficiency compared to STAU1 [1]. This quantitative advantage translates to stronger co-immunoprecipitation signals, more robust detection of protein-protein interactions, and greater experimental reproducibility. Studies involving tethering assays for mRNA decay quantification should account for cellular STAU2 abundance as an additional variable affecting SMD efficiency [1]. Applications include: validating SBS-dependent mRNA degradation mechanisms, screening for small-molecule modulators of STAU-UPF1 interaction, and mapping endogenous SMD targets in cell lines with defined STAU1/STAU2 expression profiles [1].

Neuronal mRNA Transport and Dendritic Spine Morphogenesis: STAU1 Loss-of-Function Models Offer Clean Phenotypic Readouts

STAU1 is the validated choice for studies of dendritic mRNA localization and synaptogenesis, based on murine knockout data showing that STAU1 loss-of-function impairs dendritic RNP delivery, reduces dendritic arborization, and decreases synapse number without affecting organismal viability, fertility, or hippocampus-dependent learning [2]. This clean phenotypic profile—cellular deficits in the absence of systemic developmental or behavioral confounds—makes STAU1 loss-of-function models particularly valuable for: dissecting the molecular machinery of dendritic RNA transport, evaluating STAU1-targeted therapeutic interventions for neurodevelopmental or neurodegenerative disorders, and performing high-resolution live-cell imaging of RNP trafficking in cultured hippocampal neurons [2]. Researchers should note that STAU1 and STAU2 exhibit non-redundant functions in neurons and cannot be substituted in these assays [2].

Genome-Wide RNA Target Identification: Paralogue-Specific Reagents Required for Accurate mRNP Profiling

RIP-chip and RIP-seq experiments aimed at identifying the mRNA targets of Staufen proteins must use paralog-specific antibodies or tagged constructs because STAU1 and STAU2 associate with predominantly distinct mRNA populations in HEK293T cells (7% of cellular RNAs for STAU1, 11% for STAU2, with low overlap) [3]. In contrast, STAU2 isoforms (59 kDa and 62 kDa) share a high percentage of common targets and may be used interchangeably for isoform-level studies [3]. Additionally, Staufen-bound transcripts (both Drosophila and human) exhibit 3′ UTRs that are 3–4-fold longer than unbound transcripts and are enriched for specific secondary structures, providing computational filters for predicting novel Staufen targets [4]. Applications include: mapping post-transcriptional regulons in cancer cells, identifying SBS elements in disease-associated mRNAs, and validating predicted Staufen targets in patient-derived samples [3][4].

Structural Biology of dsRNA Recognition: Staufen dsRBD3 as a Model System for RNA-Protein Interaction Studies

Staufen dsRBD3 serves as a well-characterized model domain for studying dsRNA recognition, with NMR and crystallographic structures available (PDB: 1STU, 1EKZ) and quantitative binding parameters defined [5][6]. The domain binds optimally to RNA stem-loops containing 12 uninterrupted base pairs, providing a precise substrate length parameter for in vitro RNA-binding assays [6]. Structural studies have identified conserved residues involved in minor groove and backbone contacts that are shared with human STAU1 dsRBD3, which specifically recognizes a guanine base in the ARF1 SBS element [7]. Applications include: rational design of RNA aptamers that modulate Staufen activity, structure-guided mutagenesis to dissect paralog-specific binding determinants, and development of FRET-based biosensors for monitoring dsRNA-protein interactions in living cells [7].

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